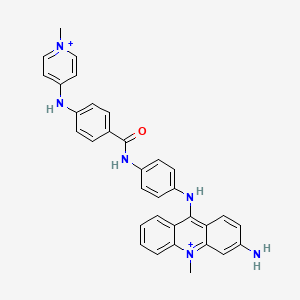
N~3~,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The unique structure of N3,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine typically involves multi-step organic reactions. One common method includes the alkylation of carbazole derivatives with ethyl groups, followed by amination at specific positions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of N3,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The scalability of the process is crucial for its application in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N~3~,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbazole quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring of the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Oxidation: Carbazole quinones.
Reduction: Reduced carbazole derivatives.
Substitution: Nitro or halogenated carbazole compounds.
Applications De Recherche Scientifique
N~3~,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of N3,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, leading to the inhibition of cellular processes. The compound’s electronic properties also play a role in its function as a material in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~3~,N~3~,N~6~,N~6~-Tetramethyl-9H-carbazole-3,6-diamine
- N~3~,N~3~,N~6~,N~6~-Tetraethyl-9H-carbazole-3,6-diamine
Uniqueness
N~3~,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine is unique due to its specific ethyl substitutions, which confer distinct electronic and steric properties. These characteristics make it particularly suitable for applications in organic electronics and as a research tool in various scientific fields.
Propriétés
Numéro CAS |
106872-52-0 |
|---|---|
Formule moléculaire |
C22H31N3 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
3-N,3-N,6-N,6-N,9-pentaethylcarbazole-3,6-diamine |
InChI |
InChI=1S/C22H31N3/c1-6-23(7-2)17-11-13-21-19(15-17)20-16-18(24(8-3)9-4)12-14-22(20)25(21)10-5/h11-16H,6-10H2,1-5H3 |
Clé InChI |
WTYOPSQLAWHEQV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)N(CC)CC)C3=C1C=CC(=C3)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


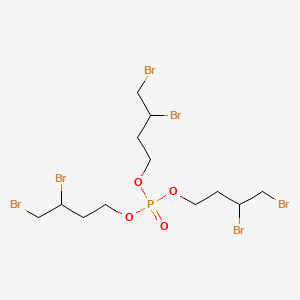
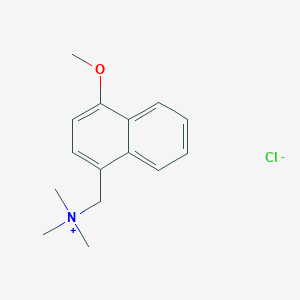

![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
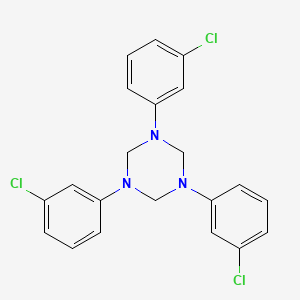

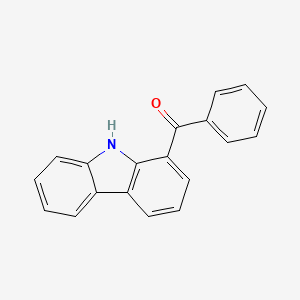
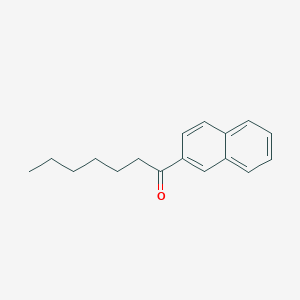
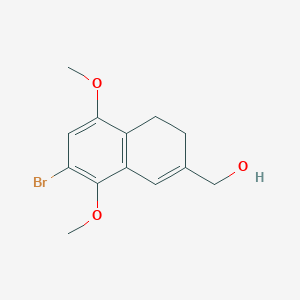
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

